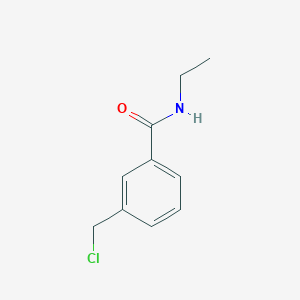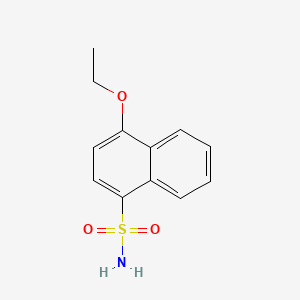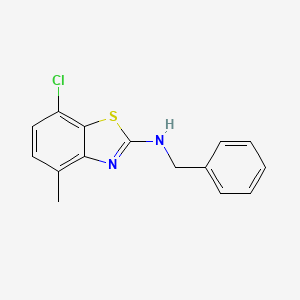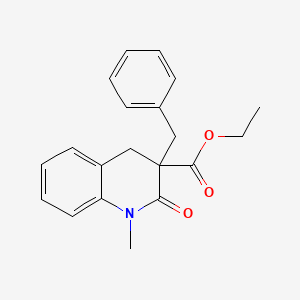
3-Chloro-4-cyanobenzene-1-sulfonamide
Descripción general
Descripción
3-Chloro-4-cyanobenzene-1-sulfonamide is a chemical compound with the molecular formula C7H5ClN2O2S . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a chloro group, a cyano group, and a sulfonamide group . The molecular weight of this compound is 216.65 g/mol.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 216.64 g/mol . The compound has a predicted density of 1.60±0.1 g/cm3 and a predicted boiling point of 447.3±55.0 °C .Aplicaciones Científicas De Investigación
1. Enzyme Inhibition and Antitumor Activity
3-Chloro-4-cyanobenzene-1-sulfonamide derivatives have been studied for their potential in inhibiting enzymes and as antitumor agents. For example, certain sulfonamides have shown strong inhibition of carbonic anhydrases, which are therapeutically relevant human enzymes. This inhibition ability suggests a potential use in designing antitumor agents (Sapegin et al., 2018). Additionally, some sulfonamide derivatives have been tested for their cytotoxic activity against various cancer cell lines, indicating their potential in cancer treatment (Morsy et al., 2009).
2. Synthesis and Characterization
This compound and its derivatives have been synthesized and characterized for various applications. Studies have explored their structure, spectral characteristics, and reactivity (Kumar et al., 2020). These investigations help in understanding the chemical nature of these compounds and pave the way for their potential applications in various fields.
3. Computational Chemistry and Reactivity Prediction
Computational chemistry has been used to predict the reactivity of sulfonamide compounds like this compound. This approach facilitates understanding the reaction mechanisms at a molecular level, which is essential for developing new applications (Fu et al., 2021).
4. Antimicrobial Activity
Some derivatives of this compound have been evaluated for their antimicrobial activity. These studies are crucial in exploring new compounds that could be effective against various microbial pathogens (Kumar et al., 2020).
5. Electrochemical Studies
Electrochemical studies on sulfonamides, including those related to this compound, have been conducted to understand their redox behavior. This research is significant in fields like electrochemistry and materials science (Santelices & Hawley, 1977).
6. Corrosion Inhibition
Sulfonamide derivatives have also been explored as potential inhibitors for metal corrosion, indicating their application in industrial chemistry and materials protection (Sappani & Karthikeyan, 2014).
Mecanismo De Acción
While the specific mechanism of action for 3-Chloro-4-cyanobenzene-1-sulfonamide is not provided, sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase . These mechanisms allow them to play a role in treating a diverse range of disease states .
Propiedades
IUPAC Name |
3-chloro-4-cyanobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O2S/c8-7-3-6(13(10,11)12)2-1-5(7)4-9/h1-3H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHGTFVINDCIIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-({5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl}formamido)acetic acid](/img/structure/B1420022.png)



![[2,5-Dimethyl-1-(pyridin-4-ylmethyl)pyrrol-3-yl]methanamine](/img/structure/B1420026.png)

![5-[4-(Ethylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1420030.png)


![[1-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine](/img/structure/B1420034.png)
![3-[(Cyclopropylsulfonyl)amino]benzoic acid](/img/structure/B1420035.png)
